molecular formula C20H21N3O2 B3006575 Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate CAS No. 477866-04-9

Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate

Cat. No. B3006575
CAS RN: 477866-04-9
M. Wt: 335.407
InChI Key: LERFXNHGOBLKHJ-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate is a compound that has been the subject of various studies due to its pharmacological potential and interesting chemical properties. The compound is related to a class of substances that mimic ergot alkaloids and synthetic piperidine drugs, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of related compounds has been explored through different methods. For instance, this compound-like structures have been synthesized from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate through reduction, p-fluorobenzoylation, and subsequent transformations into tosylates for nucleophilic substitution reactions . Additionally, similar compounds have been synthesized using eco-friendly catalysts in one-pot tandem Knoevenagel-cyclocondensation reactions . These methods highlight the versatility and adaptability of the synthetic routes for such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction (XRD) and other spectroscopic techniques such as GC-MS, NMR, and elemental analysis . The crystal structure of a closely related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, revealed a triclinic space group with specific bond angles and distances, indicating a coplanar arrangement of pyran and pyrazole rings and a perpendicular orientation of the phenyl ring .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various reactions. For example, the hydrolysis and decarboxylation of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids have been described, leading to the formation of 1,2-dihydro-2-oxo-6-(2,3,4-pyridyl)-3-pyridinecarbonitriles . These reactions are crucial for modifying the structure and potentially altering the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds have been studied to understand their biological activity. For instance, the cardiotonic activity of esters of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids has been investigated, revealing that certain structural modifications can lead to positive inotropic and chronotropic effects . The NMR spectra of N-substituted-4-(cyanophenylmethylene)piperidines have provided insights into the conformational interchange and electronic effects within the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate derivatives have been synthesized through various chemical reactions. For instance, condensation of ethyl benzylidenecyanoacetate with thiocarbamoylacetamide in the presence of piperidine has been used to produce related compounds (A. Krauze & G. Duburs, 1999). Similar condensation reactions have been employed to synthesize other related ethyl thionicotinates and pyridine derivatives (M. Gad-Elkareem & Abu-Bakr A. El-Adasy, 2010).

  • Chemical Reactions and Derivatives : The compound has been used as a starting material or intermediate in the synthesis of various heterocyclic compounds. For instance, reactions involving ethyl cyanoacetate and other reagents have been reported to produce different pyridine and pyridazine derivatives (F. M. Abdelrazek, A. A. M. El‐Din, & Ahmed E. M. Mekky, 2001).

Biological and Pharmaceutical Applications

  • Antibacterial Activity : Some derivatives of this compound have been synthesized and tested for their antibacterial properties. This includes studies on ethyl thionicotinates and thieno[2,3-b]pyridines, which showed potential as antibacterial agents (M. Gad-Elkareem & Abu-Bakr A. El-Adasy, 2010).

  • Synthesis of Pyridine Derivatives : The synthesis of pyridine derivatives, including those involving this compound, has been explored, which could have implications in various biological applications (F. M. Abdelrazek, A. A. M. El‐Din, & Ahmed E. M. Mekky, 2001).

Material Science and Chemistry

Safety and Hazards

The safety and hazards associated with Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate are not explicitly stated in the available resources .

properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-piperidin-1-ylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-2-25-20(24)17-13-16(14-21)19(23-11-7-4-8-12-23)22-18(17)15-9-5-3-6-10-15/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERFXNHGOBLKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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